molecular formula C7H5BrF2O B6278534 2-bromo-5-(difluoromethyl)phenol CAS No. 1261760-40-0

2-bromo-5-(difluoromethyl)phenol

Cat. No. B6278534
CAS RN: 1261760-40-0
M. Wt: 223
InChI Key:
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Description

2-Bromo-5-(difluoromethyl)phenol, or 2-BDFMP, is an organic compound belonging to the class of brominated phenols. It is a colorless solid with a molecular formula of C7H5BrF2O. 2-BDFMP has a wide range of applications in scientific research due to its unique properties and reactivity.

Scientific Research Applications

2-BDFMP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles, pyridines, and pyrimidines. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 2-BDFMP has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

2-BDFMP is a brominated phenol, which means it can act as a catalyst in a variety of organic reactions. Its ability to act as a catalyst is due to its ability to form a bromonium ion, which is an intermediate in the reaction. The bromonium ion can then react with a nucleophile to form a new product.
Biochemical and Physiological Effects
2-BDFMP has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, and it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, 2-BDFMP has been shown to have anti-tumor and anti-cancer activities.

Advantages and Limitations for Lab Experiments

2-BDFMP has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is easily synthesized in the laboratory. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a highly reactive compound, which means it can easily react with other compounds in the laboratory, leading to contamination or byproducts. Additionally, it is a toxic compound, so it should be handled with care.

Future Directions

2-BDFMP has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One potential direction is the development of new pharmaceuticals based on its anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it could be used in the development of new polymers, such as those used in medical devices and drug delivery systems. Finally, it could be used in the synthesis of new heterocyclic compounds for use in organic synthesis.

Synthesis Methods

2-BDFMP is typically synthesized using a two-step procedure involving the reaction of 5-bromo-2-fluorophenol with difluoromethylmagnesium bromide. In the first step, difluoromethylmagnesium bromide is reacted with 5-bromo-2-fluorophenol to form the intermediate 5-bromo-2-(difluoromethyl)phenol. This intermediate is then reacted with bromine to form 2-bromo-5-(difluoromethyl)phenol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-5-(difluoromethyl)phenol can be achieved through a multi-step process involving the bromination of phenol followed by the introduction of a difluoromethyl group.", "Starting Materials": [ "Phenol", "Bromine", "Sodium hydroxide", "Methanol", "Difluoromethyl chloride", "Sodium carbonate", "Acetone" ], "Reaction": [ "Step 1: Bromination of Phenol", "Phenol is dissolved in methanol and treated with a solution of bromine in methanol. The reaction is carried out at room temperature and monitored by TLC until complete. The product, 2-bromophenol, is isolated by filtration and washed with methanol.", "Step 2: Preparation of 2-bromo-5-hydroxyphenyl methanol", "2-bromophenol is dissolved in methanol and treated with sodium hydroxide. The reaction mixture is heated under reflux for several hours until complete. The product, 2-bromo-5-hydroxyphenyl methanol, is isolated by filtration and washed with methanol.", "Step 3: Preparation of 2-bromo-5-(difluoromethyl)phenol", "2-bromo-5-hydroxyphenyl methanol is dissolved in acetone and treated with sodium carbonate. Difluoromethyl chloride is added dropwise to the reaction mixture at room temperature. The reaction is monitored by TLC until complete. The product, 2-bromo-5-(difluoromethyl)phenol, is isolated by filtration and washed with acetone." ] }

CAS RN

1261760-40-0

Product Name

2-bromo-5-(difluoromethyl)phenol

Molecular Formula

C7H5BrF2O

Molecular Weight

223

Purity

95

Origin of Product

United States

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